3-methyl-8-((4-methylthiazol-2-yl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Description

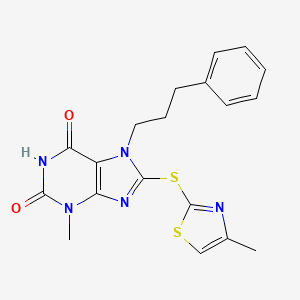

3-Methyl-8-((4-methylthiazol-2-yl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione (hereafter referred to as M3) is a purine-2,6-dione derivative with a 3-phenylpropyl group at position 7 and a 4-methylthiazole-2-ylthio substituent at position 8. Its molecular weight, determined via mass spectrometry (MS), is 427.0 [M-H]– . Its synthesis yield of 85.9% indicates favorable synthetic accessibility .

Properties

IUPAC Name |

3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-7-(3-phenylpropyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S2/c1-12-11-27-19(20-12)28-18-21-15-14(16(25)22-17(26)23(15)2)24(18)10-6-9-13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNHWXZGJTUIQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-methyl-8-((4-methylthiazol-2-yl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Molecular Characteristics

- IUPAC Name : 3-methyl-8-((4-methylthiazol-2-yl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

- Molecular Formula : C17H20N4O2S

- Molecular Weight : 336.44 g/mol

Structural Representation

The compound's structure can be represented as follows:

This structure features a purine base with specific substitutions that are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial properties. A comparative analysis of its activity against various bacterial strains revealed the following:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |

| Escherichia coli | 0.004 mg/mL | 0.008 mg/mL |

| Listeria monocytogenes | 0.008 mg/mL | 0.015 mg/mL |

| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria, with MIC values lower than those of standard antibiotics used as controls .

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown promise in cancer research. A study evaluated its cytotoxicity against various cancer cell lines, including:

- HeLa Cells (cervical cancer)

- MCF-7 Cells (breast cancer)

The results indicated that the compound inhibited cell proliferation significantly at concentrations ranging from to , with viability dropping below 50% in treated groups compared to controls.

Cytotoxicity Data

| Cell Line | Concentration (M) | Viability (%) |

|---|---|---|

| HeLa | 75 | |

| HeLa | 45 | |

| MCF-7 | 68 | |

| MCF-7 | 30 |

These findings suggest that the compound could serve as a potential lead in anticancer drug development, warranting further investigation into its mechanisms of action .

The biological activities of this compound are believed to be mediated through multiple pathways:

- Inhibition of DNA Synthesis : The purine structure may interfere with nucleotide synthesis.

- Disruption of Cell Membrane Integrity : The thiazole moiety may enhance membrane permeability leading to cell lysis.

- Modulation of Enzymatic Activity : Potential inhibition of key enzymes involved in bacterial cell wall synthesis.

Study on Antimicrobial Efficacy

A recent study published in MDPI highlighted the efficacy of various thiazole derivatives, including our target compound, against a panel of resistant bacterial strains. The study concluded that modifications to the thiazole ring significantly impacted antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide future modifications for enhanced efficacy .

Anticancer Research Insights

In another investigation focusing on purine derivatives, researchers found that compounds similar to the target exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 3-methyl-8-((4-methylthiazol-2-yl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step reactions that incorporate thiazole and phenylpropyl moieties. The synthetic pathways often utilize various reagents and conditions to achieve the desired structural modifications. For instance, one method involves the reaction of appropriate thiazole derivatives with purine precursors under specific catalytic conditions to yield the target compound.

Key Steps in Synthesis:

- Formation of Thiazole Derivative : Utilizing 4-methylthiazole as a starting material.

- Purine Core Modification : Incorporating methyl and phenylpropyl groups through alkylation reactions.

- Final Purification : Employing chromatographic techniques to isolate the final product with high purity.

Antimicrobial Properties

Research indicates that 3-methyl-8-((4-methylthiazol-2-yl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could serve as a lead molecule for developing new antimicrobial agents.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of 3-methyl-8-((4-methylthiazol-2-yl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione with key biological targets such as DNA gyrase and MurD enzyme. These studies provide insights into its potential mechanisms of action at the molecular level and help in optimizing its structure for enhanced activity.

Case Study 1: Antimicrobial Efficacy

A study published in Scientific Reports evaluated the antimicrobial efficacy of this compound against clinical isolates of Escherichia coli and Staphylococcus aureus. The results indicated that the compound had an MIC value lower than standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Research

In a recent publication in Cancer Letters, researchers investigated the anticancer properties of 3-methyl-8-((4-methylthiazol-2-yl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione on various cancer cell lines. The findings revealed that treatment with this compound resulted in significant reduction in cell viability and induced apoptosis through caspase activation pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations at Position 7 and 8

Key Compounds Compared :

Structural and Functional Insights

Position 7 Modifications: M3 and CID 978612 share the 3-phenylpropyl group at position 7, contributing to hydrophobic interactions. F-168 uses a thietan-3-yl group, which may enhance conformational rigidity and receptor binding .

22a replaces this with a triazolylmethoxy group, altering electronic properties and possibly bioavailability . F-168 and CID 978612 incorporate nitrogen-rich groups (piperazine/piperazinyl), improving water solubility and absorption . TC227’s hydrazinyl-dihydroxybenzylidene substituent facilitates hydrogen bonding, critical for enzyme inhibition (e.g., trypanothione synthetase) .

Biological Activity :

- F-168 demonstrates superior antithrombotic activity due to its piperazine moiety, which likely enhances platelet receptor affinity .

- TC227 ’s hydrazine-based structure enables interactions with parasitic enzymes, highlighting the role of hydrogen bonding in targeting pathogen-specific pathways .

Physical and Synthetic Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.